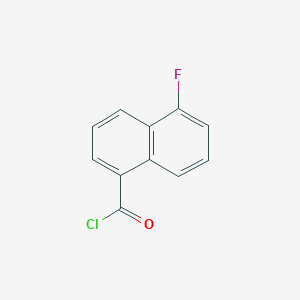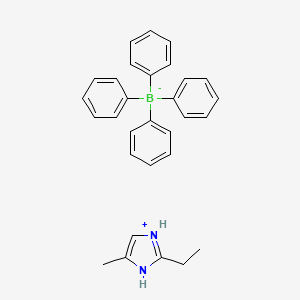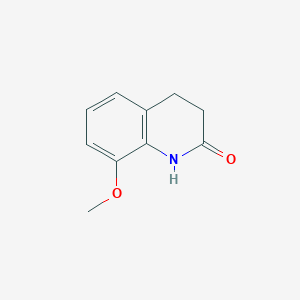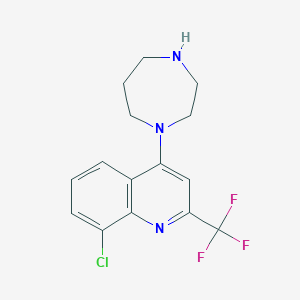
5-Fluoro-1-naphthoyl chloride
説明
5-Fluoro-1-naphthoyl chloride is a chemical compound with the molecular formula C11H6ClFO . It has an average mass of 208.616 Da and a monoisotopic mass of 208.009125 Da . It is also known by other names such as 1-Naphthalenecarbonyl chloride, 5-fluoro- .
Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene ring with a carbonyl chloride (COCl) group and a fluorine atom attached . The exact positions and orientations of these groups can be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
This compound has a molecular formula of CHClFO, an average mass of 208.616 Da, and a monoisotopic mass of 208.009125 Da . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
Synthesis and Chemical Properties
5-Fluoro-1-naphthoyl chloride is used in various chemical syntheses. Tagat et al. (2002) detail the synthesis of mono- and difluoronaphthoic acids, where the 5-fluoro derivative is obtained from the corresponding 5-bromo compound via electrophilic fluorination. This process is critical for producing biologically active compounds (Tagat et al., 2002).
Fluorescent Sensor Development
The compound has applications in developing fluorescent sensors. Qureshi et al. (2019) synthesized a fluorescent sensor that can selectively detect toxic metals like antimony and thallium at parts per billion levels (Qureshi et al., 2019).
Biomedical Research
In biomedical research, derivatives of this compound have been used. Summerer et al. (2006) discuss the biosynthetic incorporation of fluorescent amino acids into proteins, providing a tool to study protein dynamics and interactions (Summerer et al., 2006).
Drug Development
Fretz et al. (2013) describe the novel CRTh2 antagonist 2-(2-(1-naphthoyl)-8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid as a candidate for treating asthma and seasonal allergic rhinitis. This showcases the potential of derivatives in drug development (Fretz et al., 2013).
Analytical Chemistry and Materials Science
Kitamura and Baba (1975) investigated fluorescence in naphthoyl chlorides and their derivatives, contributing to the understanding of the photophysical properties of these compounds (Kitamura & Baba, 1975). Additionally, Kim et al. (2016) utilized naphthoyl chlorides in the synthesis of new ionic conjugated polymers, illustrating their importance in material science (Kim et al., 2016).
Safety and Hazards
The safety data sheet for a related compound, 1-Naphthoyl chloride, indicates that it causes severe skin burns and eye damage . It is classified as a skin corrosive and is stored as a combustible, corrosive hazardous material . Similar precautions should be taken when handling 5-Fluoro-1-naphthoyl chloride.
作用機序
Target of Action
5-Fluoro-1-naphthoyl chloride, also known as 5-fluoronaphthalene-1-carbonyl chloride, is a compound that has been found to have significant interactions with certain targets in the body. The primary targets of this compound are believed to be related to the pyrimidine synthesis pathway . Specifically, it is thought to interfere with the function of the enzyme thymidylate synthase , which plays a crucial role in DNA synthesis by converting deoxyuridylic acid to thymidylic acid .
Mode of Action
The compound’s mode of action is believed to involve the inhibition of thymidylate synthase . By blocking the action of this enzyme, the compound effectively interrupts the synthesis of pyrimidine thymidylate (dTMP), a nucleotide required for DNA replication . This disruption can lead to a halt in cell division and growth, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The action of this compound affects several biochemical pathways. Notably, it impacts the pyrimidine synthesis pathway by inhibiting the function of thymidylate synthase . Additionally, non-coding RNAs, which play a central role in the response of patients to the compound, can affect cell response through the modulation of cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior . These transcripts can sensitize tumor cells to treatment by modulating multiple biological signaling pathways such as Hippo/YAP, Wnt/β-catenin, Hedgehog, NF-kB, and Notch cascades .
Pharmacokinetics
The pharmacokinetics of this compound, particularly its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial in understanding its bioavailability. For a related compound, 5-fluorouracil, approximately 7% to 20% of the parent drug is excreted unchanged in the urine within 6 hours, with over 90% excreted in the first hour .
Result of Action
The primary result of the action of this compound is the disruption of DNA synthesis, leading to a halt in cell division and growth . This can result in the death of rapidly dividing cells, such as cancer cells . The compound’s interaction with non-coding RNAs can also modulate various aspects of cell behavior, potentially sensitizing cells to treatment .
特性
IUPAC Name |
5-fluoronaphthalene-1-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFO/c12-11(14)9-5-1-4-8-7(9)3-2-6-10(8)13/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESIOMSCHMEAMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2F)C(=C1)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401279351 | |
| Record name | 5-Fluoro-1-naphthalenecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401279351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56886-73-8 | |
| Record name | 5-Fluoro-1-naphthalenecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56886-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-1-naphthalenecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401279351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 2-chloro-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B3042245.png)




![1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea](/img/structure/B3042252.png)




